4-(3-Cyanopropoxy)-3-methoxybenzonitrile
Description
Contextualization within Aromatic Nitrile Chemistry
Aromatic nitriles are a cornerstone of organic chemistry, valued for their versatile reactivity. The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, and amides, making them crucial intermediates in synthesis. Furthermore, the nitrile group itself is a key pharmacophore in many pharmaceutical compounds, where it can act as a bioisostere for a ketone or engage in hydrogen bonding. The presence of a nitrile on the aromatic ring of 4-(3-Cyanopropoxy)-3-methoxybenzonitrile places it firmly within this important class of compounds.
Strategic Importance in Organic Synthesis and Chemical Innovation
The strategic importance of this compound lies in its potential as a bifunctional building block. The aromatic nitrile offers a site for transformations, while the terminal nitrile on the propoxy chain provides a separate handle for chemical modification. This dual reactivity allows for the construction of more complex molecules. For instance, the core structure is related to intermediates used in the synthesis of pharmacologically active compounds. A related compound, 4-formyl-3-methoxybenzonitrile, is a key starting material for Finerenone, a non-steroidal mineralocorticoid receptor antagonist. chemicalbook.com This highlights the value of the substituted benzonitrile (B105546) scaffold in drug discovery.
A plausible synthetic route to this compound would involve the Williamson ether synthesis. This would likely entail the reaction of 4-hydroxy-3-methoxybenzonitrile (B1293924) with a 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389), in the presence of a base. The synthesis of a similar compound, 4-methoxy-3-(3-morpholinopropoxy) benzonitrile, proceeds via the reaction of an intermediate with N-(3-chloropropyl) morpholine, supporting this proposed synthetic pathway. researchgate.net
Identification of Key Research Questions and Gaps Pertaining to the Compound
A thorough review of scientific literature reveals a significant gap in the specific research dedicated to this compound. While the compound is commercially available for research purposes, there are no readily accessible studies detailing its synthesis, reactivity, or applications. bldpharm.comchemscene.com This lack of focused research presents several key questions:
What are the optimal conditions for the synthesis of this compound?
What are the detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) of the compound?
What are the potential applications of this molecule in medicinal chemistry, materials science, or as a chemical probe?
Can the two nitrile groups be selectively functionalized to create novel bifunctional molecules?
Overview of Principal Academic Research Domains and Methodological Approaches
Given the absence of direct research, the potential research domains for this compound can be inferred from the study of related compounds.
Medicinal Chemistry: The structural similarity to intermediates for drugs like Finerenone suggests its potential as a scaffold for new therapeutic agents. Research would likely involve its use as a starting material in the synthesis of compound libraries for screening against various biological targets. Methodologies would include multi-step organic synthesis, purification techniques like chromatography, and structural elucidation using NMR and X-ray crystallography.
Materials Science: Aromatic nitriles and ether linkages are components of some high-performance polymers. Research could explore the polymerization of this compound or its derivatives to create materials with novel thermal or electronic properties. Methodological approaches would involve polymer synthesis and characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Synthetic Methodology: The presence of two distinct nitrile groups makes this compound an interesting substrate for developing new synthetic methods. Research could focus on the selective reduction or hydrolysis of one of the nitrile groups, providing a versatile platform for creating a range of derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-cyanopropoxy)-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMSYMYKCWKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 3 Cyanopropoxy 3 Methoxybenzonitrile
Reaction Mechanisms Involving the Nitrile Functional Group
The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, forming the basis for its diverse reactivity.
The electrophilic carbon atom of the nitrile group in 4-(3-cyanopropoxy)-3-methoxybenzonitrile is a prime target for nucleophilic attack. This reaction is analogous to the nucleophilic addition to a carbonyl group. A variety of nucleophiles can add to the nitrile, leading to the formation of an intermediate imine anion, which can then be further transformed.
A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent adds to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. Similarly, organozinc compounds can participate in this type of addition via the Blaise reaction.
Table 1: Examples of Nucleophilic Addition Reactions to Nitriles
| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |
| Hydride Ion | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary Amine |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Imine anion salt | Ketone |
| Hydroxide (B78521) Ion | Sodium hydroxide (NaOH) | Imine anion | Carboxylic Acid |
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be carried out under either acidic or basic aqueous conditions and proceeds through an amide intermediate.
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid.
In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon, forming an imine anion. Protonation of this intermediate gives the imidic acid, which, as in the acidic pathway, tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which can be neutralized to afford the carboxylic acid. It is noteworthy that under certain conditions, the reaction can be stopped at the amide stage. For instance, 4-hydroxy-3-methoxybenzonitrile (B1293924) has been converted to 4-hydroxy-3-methoxybenzamide (B3049022) using sodium perborate.
The nitrile groups of this compound can be reduced to form primary amines or aldehydes, depending on the reducing agent and reaction conditions.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon to form an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water gives the primary amine.
Conversely, the use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. The reaction
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 4-(3-Cyanopropoxy)-3-methoxybenzonitrile, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the cyanopropoxy chain.
The aromatic region would likely show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 2 (ortho to the nitrile and meta to the cyanopropoxy group) would likely appear as a doublet. The proton at position 6 (ortho to the cyanopropoxy group and meta to the nitrile) would also be a doublet, while the proton at position 5 (meta to both groups) would appear as a doublet of doublets.
The methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The three methylene (B1212753) groups of the cyanopropoxy chain (-O-CH₂-CH₂-CH₂-CN) would each give rise to a distinct signal. The methylene group attached to the oxygen (O-CH₂) would be a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The methylene group adjacent to the nitrile (-CH₂-CN) would also be a triplet. The central methylene group (-CH₂-) would appear as a multiplet, likely a pentet, due to coupling with the two adjacent methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-2 | 7.2 - 7.4 | d | ~2 |
| Aromatic H-5 | 6.9 - 7.1 | dd | ~8, ~2 |
| Aromatic H-6 | 6.8 - 7.0 | d | ~8 |
| Methoxy (-OCH₃) | ~3.9 | s | N/A |
| Propoxy (-OCH₂-) | ~4.1 | t | ~6 |
| Propoxy (-CH₂-) | ~2.2 | p | ~6 |
| Propoxy (-CH₂CN) | ~2.6 | t | ~7 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bearing the nitrile (-CN) and cyanopropoxy (-O-) groups would be significantly shifted. The carbon of the nitrile group itself would appear in the characteristic downfield region for nitriles (around 118-120 ppm). The methoxy carbon would have a signal around 56 ppm. The three carbons of the cyanopropoxy chain would also be distinguishable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-1 (-CN) | ~104 |
| Aromatic C-2 | ~115 |
| Aromatic C-3 (-OCH₃) | ~150 |
| Aromatic C-4 (-OC₄H₆N) | ~160 |
| Aromatic C-5 | ~113 |
| Aromatic C-6 | ~125 |
| Nitrile (-C N) | ~119 |
| Methoxy (-OC H₃) | ~56 |
| Propoxy (-OC H₂-) | ~68 |
| Propoxy (-C H₂-) | ~25 |
| Propoxy (-C H₂CN) | ~15 |
Note: Predicted values are based on the analysis of related methoxybenzonitrile compounds and standard chemical shift data. rsc.org Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. westmont.edu For this compound, this would be invaluable for confirming the connectivity of the protons in the cyanopropoxy chain, showing cross-peaks between the adjacent methylene groups. It would also confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. westmont.edu An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For example, the singlet of the methoxy protons would show a cross-peak with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. westmont.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methoxy group would show a correlation to the aromatic carbon at position 3, and the protons of the O-CH₂ group would show a correlation to the aromatic carbon at position 4, confirming the substitution pattern on the benzene ring.
Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. chemicalbook.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. researchgate.net The C-O stretching vibrations of the aryl ether and the methoxy group would likely appear as strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong |
| C-O Stretch (Methoxy) | 1050 - 1010 | Strong |
Note: Predicted values are based on characteristic group frequencies from spectroscopic libraries.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. imeko.org While FTIR is based on absorption, Raman scattering provides information about molecular vibrations that result in a change in polarizability. For this reason, non-polar bonds and symmetric vibrations often give strong Raman signals, whereas they may be weak in the IR spectrum.
In the Raman spectrum of this compound, the C≡N stretching vibration would also be a prominent feature, often appearing as a strong and sharp band. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, is usually a strong band in the Raman spectrum. The various C-C and C-H vibrations of the aliphatic chain and the aromatic ring would also be visible, providing a comprehensive molecular fingerprint. ijtsrd.com Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is employed to ascertain the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy, typically in the low parts-per-million (ppm) range, to distinguish the target compound from other molecules with the same nominal mass.
For this compound (C12H12N2O2), the theoretical monoisotopic mass can be calculated with high precision. This experimental precision is crucial for confirming the identity of the synthesized compound and for identifying it in complex mixtures.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C12H12N2O2 |
| Theoretical Monoisotopic Mass | 216.0899 Da |
| Theoretical Average Mass | 216.2354 Da |
Note: These values are calculated based on the most abundant isotopes of each element.
The ether linkage is prone to cleavage, which can occur in several ways. helixchrom.comnih.govchemindigest.com Alpha-cleavage next to the ether oxygen is a common fragmentation pathway. helixchrom.comchemindigest.com Additionally, cleavage of the C-O bond can occur, leading to the formation of characteristic fragment ions. The benzonitrile (B105546) moiety itself is relatively stable due to its aromaticity.
Table 2: Predicted Major Fragment Ions in MS/MS of this compound
| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 148.0453 | [HOC6H3(OCH3)CN + H]⁺ | Cleavage of the O-C bond of the propoxy chain |
| 69.0422 | [C4H5N + H]⁺ | Cleavage of the Ar-O bond |
| 55.0391 | [C3H4N]⁺ | Fragmentation of the cyanopropoxy side chain |
| 134.0528 | Loss of C3H4N2 | Cleavage and rearrangement of the cyanopropoxy chain |
| 121.0290 | Loss of C4H5NO | Cleavage involving the ether and nitrile groups |
Note: The m/z values are theoretical monoisotopic masses of the predicted fragment ions.
X-ray Diffraction and Crystallographic Analysis Methodologies
X-ray diffraction techniques are fundamental for determining the solid-state structure of this compound, including its absolute configuration, crystal packing, and potential polymorphic forms.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. chemicalbook.com By growing a suitable single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. This information confirms the molecular connectivity and provides insights into the conformation of the cyanopropoxy chain and its orientation relative to the benzonitrile ring.
While specific crystallographic data for the target compound were not found, analysis of related structures, such as 4-benzyloxy-3-methoxybenzonitrile, reveals that the crystal packing is influenced by weak intermolecular interactions. For this compound, one would expect to observe similar packing motifs, potentially involving C-H···N or C-H···O hydrogen bonds.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Range/Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| Unit Cell Dimensions | Dependent on crystal packing |
| Key Dihedral Angle | C-O-C-C torsion angle of the propoxy chain |
| Intermolecular Interactions | C-H···N, C-H···O, π-π stacking |
Note: This table is predictive and based on the analysis of similar molecules.
Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample of this compound and to detect the presence of any polymorphic forms or impurities. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties.
The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimental pattern of a synthesized batch with a reference pattern (either simulated from single-crystal data or from a known standard), the phase purity can be confirmed. The presence of additional peaks would indicate impurities or a mixture of polymorphs. chemindigest.com
Chromatographic and Separation Science Methodologies for Purity and Analysis
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-performance liquid chromatography (HPLC) is a widely used method for analyzing the purity of benzonitrile derivatives. helixchrom.com A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable for separating this compound from its precursors and potential side products. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS could provide both separation and structural information, with the mass spectrometer detecting the fragment ions as discussed in the mass spectrometry section.
Table 4: Typical Chromatographic Conditions for Analysis of Benzonitrile Derivatives
| Parameter | HPLC | GC |
| Stationary Phase | C18 or other nonpolar bonded phase | Phenyl- or cyanopropyl-substituted polysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |
| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry | Flame Ionization Detector (FID) or Mass Spectrometry |
| Typical Retention Time | Dependent on exact conditions and analyte polarity | Dependent on column temperature program and analyte volatility |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of "this compound," particularly in the context of purity assessment and the quantification of related substances. The development of a robust HPLC method is essential for monitoring the reaction progress during its synthesis and for quality control of the final product.
A typical HPLC method for this compound would employ a reversed-phase column, which is effective for separating moderately polar organic molecules. The selection of the mobile phase is critical for achieving optimal separation. A gradient elution is often preferred, starting with a higher proportion of a weaker solvent (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile or methanol). This gradient allows for the effective elution of both polar and non-polar impurities.
Detection is commonly performed using a UV detector, as the benzonitrile moiety in the molecule exhibits significant absorbance in the UV region. The choice of wavelength is determined by the UV spectrum of the compound, typically at its wavelength of maximum absorbance to ensure the highest sensitivity.
Detailed research findings for analogous compounds suggest that a C18 column is well-suited for this type of analysis. The method's performance is validated by assessing parameters such as linearity, precision, accuracy, and specificity. For instance, in the analysis of related nitriles and their impurities, linearity is often established over a concentration range relevant to the expected levels of the main component and its potential impurities.
Table 1: Illustrative HPLC Parameters for the Analysis of "this compound" and Related Impurities
| Parameter | Value |
| Chromatographic System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The parameters in this table are illustrative and based on methods for structurally similar compounds. Method optimization would be required for the specific analysis of "this compound".
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of "this compound," especially for assessing the presence of volatile impurities or for quantitative analysis if the compound is sufficiently thermally stable and volatile.
For GC analysis, the compound would typically be dissolved in a suitable volatile organic solvent and injected into the GC system. The choice of the capillary column is critical, with columns of intermediate polarity, such as those with a phenyl-substituted stationary phase, often providing good separation for aromatic compounds.
The oven temperature program is a key parameter that is optimized to ensure the separation of the target compound from any impurities. A temperature ramp allows for the elution of compounds with a range of boiling points. The injector and detector temperatures are also set appropriately to ensure efficient vaporization of the sample and sensitive detection.
A Flame Ionization Detector (FID) is a common choice for quantitative GC analysis due to its high sensitivity for organic compounds and its wide linear range. For identification purposes, GC coupled with a Mass Spectrometer (GC-MS) is invaluable.
Table 2: Representative Gas Chromatography (GC) Conditions for "this compound"
| Parameter | Value |
| Chromatographic System | Agilent 7890A GC or similar |
| Column | DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (split ratio 50:1) |
Note: These GC conditions are proposed based on the analysis of similar aromatic nitriles and would require validation for "this compound".
Advanced Separation Techniques Coupled with Detectors
To achieve a more comprehensive characterization and to identify unknown impurities, advanced separation techniques coupled with sophisticated detectors are employed. These hyphenated techniques provide a wealth of structural and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is indispensable for the identification of impurities, even at trace levels. Following separation on the HPLC column, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like "this compound," which can be readily ionized. The mass analyzer can then provide the mass-to-charge ratio of the parent ion and its fragments, facilitating the elucidation of the chemical structure of the main compound and any co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is the gold standard for the identification of volatile and semi-volatile organic compounds. After separation by GC, the components enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison with spectral libraries.
These advanced techniques are crucial not only for routine analysis but also for in-depth investigations, such as forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products.
Table 3: Advanced Separation Techniques and Their Applications
| Technique | Detector | Primary Application | Key Information Provided |
| LC-MS | Mass Spectrometer | Identification and quantification of the main compound and non-volatile or thermally labile impurities. | Molecular weight and structural information of components. |
| GC-MS | Mass Spectrometer | Identification and quantification of volatile and semi-volatile impurities and residual solvents. | Fragmentation patterns for definitive compound identification. |
Computational and Theoretical Chemistry Investigations of 4 3 Cyanopropoxy 3 Methoxybenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For a novel compound like 4-(3-Cyanopropoxy)-3-methoxybenzonitrile, DFT studies would be invaluable.
Electronic Structure Analysis and Molecular Orbitals
A foundational DFT analysis would involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap provides insight into the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters
Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting spectroscopic properties. This approach could be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* or n→π*). Furthermore, the vibrational frequencies could be calculated to predict the infrared (IR) and Raman spectra, which would aid in the experimental characterization of the compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would also be a critical step in confirming its structure.
Calculation of Reaction Energies and Transition States
Should this compound be considered as a reactant or product in a chemical transformation, DFT calculations could be employed to map out the reaction pathway. This would involve calculating the energies of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The resulting energy profile would provide crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics).
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
The cyanopropoxy chain of this compound introduces a degree of flexibility. Molecular dynamics simulations, which model the movement of atoms and molecules over time, would be the ideal tool to explore the conformational landscape of this chain. By simulating the molecule in different environments (e.g., in a vacuum or in various solvents), researchers could identify the most populated conformations and understand how the solvent influences its shape. MD simulations would also be instrumental in studying how this molecule interacts with other molecules, which is fundamental to understanding its behavior in a condensed phase.
Predictive Modeling of Chemical Reactivity and Selectivity
Building upon the electronic structure information from DFT, various chemical reactivity descriptors could be calculated. These include parameters such as electronegativity, chemical hardness, and the Fukui function. Such descriptors would provide a quantitative measure of the reactivity of different atomic sites within the molecule, allowing for predictions about its behavior in chemical reactions and its selectivity towards different reagents.
Computational Approaches to Reaction Pathway Elucidation and Mechanism Verification
For any proposed synthesis or reaction involving this compound, computational methods could be used to elucidate the detailed step-by-step mechanism. By modeling various possible pathways and comparing the calculated energy barriers with experimental observations, researchers can verify or refute proposed mechanisms. This synergy between computational prediction and experimental work is a powerful strategy for advancing chemical synthesis and understanding.
In Silico Design Principles for Novel Analogues and Derivatives
The design of novel analogues and derivatives of this compound is a systematic process that leverages computational tools to predict how structural modifications might enhance desired properties, such as biological activity or material characteristics. The principles of this design process are rooted in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR).
Key Functional Groups for Modification:
Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. nih.gov Its polarity and ability to participate in dipole interactions are crucial for molecular recognition in biological systems. nih.gov When designing new analogues, the nitrile group can be replaced by other functional groups that can act as hydrogen bond acceptors, such as a tetrazole, a carboxylic acid, or an amide, to explore different binding modes or to improve metabolic stability.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group that influences the electronic environment of the benzene (B151609) ring. Its presence can affect the molecule's metabolic stability and its interaction with biological targets. nih.gov Modifications could include altering its position on the ring or replacing it with other alkoxy groups of varying chain lengths to probe the steric and electronic requirements of a potential binding pocket.
Cyanopropoxy Linker (-O-(CH₂)₃-CN): This flexible linker connects the cyanophenyl core to another functional group. Its length and flexibility can be systematically varied to optimize the orientation of the terminal cyano group relative to the benzonitrile (B105546) moiety. Shortening or lengthening the alkyl chain, or introducing rigid elements like double or triple bonds, can significantly impact the conformational profile of the molecule and its ability to fit into a specific binding site.
Strategies for Analogue Design:
The design of new analogues often employs several computational strategies:
Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitrile nitrogen), an aromatic ring, and a hydrophobic feature (the propoxy chain). This model can then be used to screen virtual libraries of compounds to identify new scaffolds that match the pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govcmu.ac.th By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known active and inactive analogues, a predictive model can be built. This model can then be used to predict the activity of newly designed, unsynthesized compounds, prioritizing those with the highest predicted potency. For instance, a QSAR model might reveal that increasing the hydrophobicity of the alkoxy chain positively correlates with activity, guiding the design of analogues with longer alkyl chains.
Molecular Docking: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of a ligand. nih.govnih.gov For this compound and its potential analogues, docking studies can help visualize how the molecule fits into the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing modifications that enhance binding affinity. For example, docking might reveal an unoccupied pocket that can be filled by adding a substituent to the benzonitrile ring, thereby increasing the ligand's affinity for the target.
The following table outlines potential modifications and the rationale behind them for designing novel analogues of this compound.
| Original Moiety | Proposed Modification | Rationale for Design | Relevant Computational Technique |
| Benzonitrile | Substitution on the aromatic ring | To enhance binding affinity by exploring additional interactions with the target. | Molecular Docking, QSAR |
| Methoxy Group | Replacement with other alkyl or halogen groups | To modulate electronic properties and metabolic stability. | QSAR, Pharmacophore Modeling |
| Cyanopropoxy Chain | Varying the length of the alkyl chain | To optimize the positioning of the terminal cyano group. | Molecular Docking, Conformational Analysis |
| Terminal Cyano Group | Replacement with bioisosteres (e.g., tetrazole) | To improve pharmacokinetic properties or explore alternative binding interactions. | Pharmacophore Modeling, QSAR |
Chemoinformatics and Database Mining for Related Structures
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Database mining is a key chemoinformatic technique used to identify compounds with similar structures or properties to a query molecule from vast chemical databases.
Similarity Searching:
The primary method for finding structures related to this compound is similarity searching. This involves calculating a "fingerprint" for the query molecule, which is a binary representation of its structural features. This fingerprint is then compared against the fingerprints of all molecules in a database to identify those with the most similar structures. Different types of fingerprints can be used, each capturing different aspects of the molecular structure.
Database Mining Workflow:
Selection of Query Structure: The process begins with the chemical structure of this compound.
Fingerprint Generation: A 2D or 3D fingerprint of the query molecule is generated. Common 2D fingerprints include topological or path-based fingerprints that encode the connectivity of the atoms.
Database Selection: A chemical database is chosen for the search. Publicly available databases like PubChem and ChEMBL, as well as commercial databases, contain millions of chemical structures.
Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is used to quantify the similarity between the fingerprint of the query molecule and each molecule in the database.
Ranking and Filtering: The database molecules are ranked based on their similarity score, and a threshold is applied to retrieve the most similar compounds.
The following table provides examples of public chemical databases that can be mined for structures related to this compound.
| Database | Description | Potential for Mining Related Structures |
| PubChem | A public database of chemical molecules and their activities against biological assays. nih.govnih.govnih.gov | Ideal for finding commercially available analogues and compounds with known biological data. |
| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. | Useful for identifying compounds with known interactions with drug targets. |
| ZINC | A free database of commercially-available compounds for virtual screening. | Provides a vast library of compounds for identifying novel scaffolds with similar features. |
By mining these databases, researchers can identify compounds that share the core benzonitrile scaffold or the cyanopropoxy side chain, providing a starting point for further investigation or for building a library of related compounds for biological screening.
Synthesis and Characterization of Derivatives, Analogues, and Hybrid Architectures
Design Principles for Structural Analogues
Bioisosteric Replacement : This strategy involves substituting a functional group with another group that has similar physical or chemical properties. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing groups, or the methoxy (B1213986) group (-OCH₃) could be swapped for an ethoxy or hydroxyl group to probe the impact of size and hydrogen bonding capability. nih.gov
Modulation of Physicochemical Properties : Properties such as solubility, lipophilicity, and hydrogen bonding capacity are critical. benthamscience.com Attaching a solubilizing group, like a nitrogen-containing heterocycle, can enhance solubility and bioavailability. benthamscience.com Research on related structures has shown that controlling the number of rotatable bonds and hydrogen bond donors is crucial for optimizing properties like membrane penetration. benthamscience.com
Positional Isomerism : The relative positions of the substituents on the aromatic ring are critical. For instance, studies on related methoxy-substituted phenyl compounds have demonstrated that the position of the methoxy group can significantly impact biological activity, highlighting the importance of the substitution pattern for interaction with biological targets. nih.gov
| Conformational Restriction | Introduce rigidity into the propoxy chain, e.g., by incorporating a cyclopropane (B1198618) ring. | Reduce the number of conformations, potentially increasing binding affinity to a target. |
Synthetic Strategies for Modifications of the Aromatic Core
The aromatic core, a 3-methoxybenzonitrile (B145857) moiety, is derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Modifications to this core can be achieved by either starting with a substituted vanillin derivative or by performing reactions directly on the aromatic ring.
A common synthetic pathway involves the conversion of the aldehyde group of a precursor into a nitrile. researchgate.net One-pot procedures using reagents like hydroxylamine (B1172632) and sulfuryl fluoride (B91410) or aqueous ammonia (B1221849) in polyethylene (B3416737) glycol have been developed to convert aromatic aldehydes to the corresponding nitriles in excellent yields. researchgate.net
Further modifications can be achieved through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing oxygen and nitrile substituents must be considered. A more advanced strategy for creating complex derivatives involves building additional rings onto the core. For example, an acid-catalyzed Pictet–Spengler reaction can be used to construct fused heterocyclic systems. nih.gov
Elaboration and Diversification of the Propoxy Chain
The cyanopropoxy chain is typically installed via Williamson ether synthesis, reacting the phenolic hydroxyl group of a precursor like 4-hydroxy-3-methoxybenzonitrile (B1293924) with a 4-halobutyronitrile. Diversification can be achieved by:
Varying Chain Length : Using different haloalkanenitriles (e.g., 3-halopropionitrile or 5-halovaleronitrile) to alter the distance between the aromatic ring and the terminal nitrile group.
Introducing Functionality : The Knoevenagel condensation offers a powerful method for chain elaboration. academie-sciences.frconicet.gov.ar For instance, a precursor aldehyde can be reacted with an active methylene (B1212753) compound like malononitrile. academie-sciences.frconicet.gov.ar This reaction, which can be catalyzed by bases such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), creates a new carbon-carbon bond and introduces additional functional groups. academie-sciences.frconicet.gov.ar These reactions can often be performed under solvent-free conditions. academie-sciences.frconicet.gov.ar
Functionalization of the Nitrile and Methoxy Groups
The existing functional groups are key handles for derivatization.
Nitrile Group Modifications : The nitrile group is highly versatile. It can be:
Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Converted into a tetrazole ring via cycloaddition with an azide (B81097) (e.g., sodium azide), a common bioisosteric replacement.
Methoxy Group Modifications : The methoxy group is generally stable, but it can be cleaved to a phenol (B47542) using strong reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be used for further etherification or esterification reactions, allowing for the attachment of a wide variety of new functional groups.
Table 2: Summary of Synthetic Modifications
| Molecular Part | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Aromatic Core | Aldehyde to Nitrile Conversion | Hydroxylamine, Sulfuryl Fluoride | Nitrile |
| Aromatic Core | Pictet-Spengler Reaction | Acid catalyst (e.g., p-TsOH) | Fused Heterocycle |
| Propoxy Chain | Knoevenagel Condensation | Malononitrile, Base (e.g., MgO) | α,β-Unsaturated nitrile |
| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |
| Nitrile Group | Reduction | LiAlH₄ | Primary Amine |
| Methoxy Group | Ether Cleavage | BBr₃ | Phenol |
Hybridization with Other Chemical Scaffolds
Creating hybrid molecules by combining the 4-(3-cyanopropoxy)-3-methoxybenzonitrile scaffold with other distinct chemical structures is a modern strategy for developing new compounds. nih.gov This can be achieved through multi-component reactions where several starting materials combine in a one-pot synthesis. researchgate.net For example, a derivative of the title compound could be incorporated into a domino reaction involving Knoevenagel condensation, Michael addition, and nucleophilic cyclization to form highly substituted pyridine (B92270) or aniline (B41778) derivatives. researchgate.net Another approach involves linking the scaffold to other complex frameworks, such as imidazo[1,2-a]quinoxaline, to create potent hybrid molecules. nih.gov
Methodologies for Investigating Structure-Reactivity and Structure-Property Relationships
Understanding the link between a molecule's structure and its properties or reactivity is fundamental. nih.gov This is typically achieved through a combination of experimental and computational methods.
Experimental Approach : This involves the systematic synthesis of a series of analogues where one part of the molecule is changed at a time. nih.gov These analogues are then tested for specific properties (e.g., solubility, melting point, reactivity) to build a qualitative or quantitative structure-activity relationship (SAR). nih.gov
Computational Approach : Modern computational chemistry provides powerful tools for predicting molecular properties and reactivity. chemrxiv.org
Quantitative Structure-Reactivity Relationships (QSRR) : These are mathematical models that correlate a molecule's structure with its chemical reactivity. chemrxiv.org A common workflow involves transforming 3D molecular structures into machine-learnable descriptors and then using multivariate linear regression to link these descriptors to reactivity parameters. chemrxiv.org
Quantum Mechanical (QM) Calculations : These methods can predict properties like electronic energy levels, which are influenced by the local chemical environment. mjgubermanpfeffer.org QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be used to study molecules in complex environments. mjgubermanpfeffer.org These computational models can guide synthetic efforts by predicting the properties of yet-to-be-synthesized compounds, saving time and resources. chemrxiv.org
Exploration of 4 3 Cyanopropoxy 3 Methoxybenzonitrile in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The structure of 4-(3-Cyanopropoxy)-3-methoxybenzonitrile makes it a potentially valuable building block for the synthesis of more complex organic molecules. The two nitrile groups and the ether linkage provide multiple points for chemical modification. Nitrile groups are well-established precursors to a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, which are significant in medicinal chemistry and materials science.
The synthesis of related structures, such as 4-methoxy-3-(3-morpholinopropoxy) benzonitrile (B105546), has been achieved starting from 3-hydroxy-4-methoxybenzaldehyde. In this process, the formyl group is converted to a cyano group, followed by reaction with N-(3-chloropropyl) morpholine. researchgate.net This highlights a general synthetic strategy that could be adapted for this compound, likely starting from 4-hydroxy-3-methoxybenzonitrile (B1293924) and reacting it with 4-chlorobutyronitrile (B21389).
The nitrile groups can be strategically manipulated. For instance, one nitrile could be selectively hydrolyzed to a carboxylic acid, which could then participate in amide or ester bond formation, while the other nitrile group is retained for further transformations. This differential reactivity is a key aspect of its utility as a versatile building block.
Table 1: Potential Transformations of Nitrile Groups
| Reagent(s) | Product Functional Group | Potential Application |
| H₂/Catalyst (e.g., Raney Ni) | Primary Amine | Synthesis of polyamides, diamines |
| H₂O/H⁺ or OH⁻ (strong) | Carboxylic Acid | Synthesis of polyesters, polyamides |
| NaN₃, ZnCl₂ | Tetrazole | Medicinal chemistry scaffolds |
| Grignard Reagents | Ketone | Carbon-carbon bond formation |
Applications as a Precursor in Polymer Chemistry (e.g., Polymeric Nitriles, Polyethers)
In polymer chemistry, monomers with multiple reactive sites are essential for creating cross-linked or high-performance polymers. This compound, with its two nitrile groups, could serve as a monomer or a cross-linking agent in the synthesis of specialized polymers.
Polymeric Nitriles: The dinitrile functionality allows for its potential use in the synthesis of polymeric materials. For example, the nitrile groups can undergo cyclotrimerization reactions to form triazine rings, leading to the formation of highly cross-linked and thermally stable polymers, often referred to as covalent organic frameworks (COFs) or porous aromatic frameworks (PAFs). These materials are of interest for gas storage and separation.
Polyethers: While the primary chain is an ether, the terminal nitrile group on the propoxy chain could be reduced to an amine. The resulting amino-ether-benzonitrile could then be used as a monomer in the synthesis of polyamides or polyimides, where the ether linkage would impart flexibility to the polymer backbone.
Utilization in the Development of Non-Biological Functional Materials
The development of functional materials often relies on molecules with specific electronic and structural properties. The combination of a polar nitrile group and an electron-donating methoxy (B1213986) group on a benzene (B151609) ring gives this compound properties that could be exploited in materials science.
Monomers for Specialized Polymers: As mentioned, its dinitrile nature makes it a candidate for creating polymers with high thermal stability and specific porous structures. The precise arrangement of the nitrile groups could lead to polymers with tailored pore sizes and functionalities.
Components in Optical Materials: Benzonitrile derivatives are known to exhibit interesting optical properties, including fluorescence. The specific substitution pattern on the aromatic ring of this compound could be tuned to create molecules with desired absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Chemical Probes for Non-Biological Systems: While there is no specific literature on this compound as a chemical probe, related nitrile-containing molecules are used in this capacity. Chemical probes are small molecules used to study and manipulate chemical systems. nih.gov The nitrile groups could act as reporters in spectroscopic studies (e.g., infrared spectroscopy) to probe specific environments.
Methods for Chemical Modification and Functionalization for Material Science Applications
The functionalization of this compound is key to its application in materials science. The primary sites for modification are the two nitrile groups and the aromatic ring.
Nitrile Group Modifications:
Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting diamine could be a monomer for polyamides or polyimides.
Hydrolysis: Hydrolysis of the nitrile groups to carboxylic acids would yield a dicarboxylic acid monomer suitable for polyester (B1180765) or polyamide synthesis.
Cyclization: Reaction with azides can convert the nitrile groups to tetrazoles, introducing a new heterocyclic element with different chemical properties.
Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic substitution reactions. The positions of these substitutions would be directed by the existing methoxy and cyanopropoxy groups. This allows for the introduction of additional functionalities, such as nitro or halogen groups, which can further be transformed to tune the material's properties.
Table 2: Functionalization Reactions
| Reaction Type | Reagent(s) | Functional Group Introduced |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | -COOH |
| Electrophilic Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Electrophilic Halogenation | Br₂/FeBr₃ | -Br |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. mdpi.combeilstein-journals.org The functional groups present in this compound make it a potential candidate for certain MCRs.
For example, if one of the nitrile groups is reduced to an amine, the resulting molecule could participate in Ugi or Passerini reactions. An Ugi reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. The bifunctional nature of a derivative of this compound could lead to the formation of novel polymeric structures or complex heterocyclic systems through sequential MCRs.
The integration of this compound or its derivatives into MCRs could provide a rapid and efficient route to libraries of complex molecules for screening in drug discovery or for the development of new functional materials.
Future Research Directions and Unaddressed Challenges
Development of Novel and More Efficient Synthetic Pathways
The synthesis of 4-(3-Cyanopropoxy)-3-methoxybenzonitrile typically relies on established methods such as the Williamson ether synthesis. However, the pursuit of more efficient, selective, and sustainable synthetic routes presents a considerable challenge and a fertile area for future research.
Another unaddressed challenge is the potential for side reactions, such as the hydrolysis of the nitrile groups under basic conditions or O- versus C-alkylation of the phenoxide intermediate. Mechanistic studies, combining experimental kinetics and computational modeling, are needed to gain a deeper understanding of these competing pathways. researchgate.net This knowledge will be instrumental in designing reaction protocols that favor the desired O-alkylation product.
The following table summarizes potential areas for improvement in the synthesis of this compound:
| Area of Improvement | Future Research Direction | Anticipated Benefit |
|---|---|---|
| Catalysis | Development of novel transition metal and organocatalysts. | Milder reaction conditions, higher selectivity, and yields. |
| Reaction Conditions | Exploration of solvent-free or unconventional solvent systems. | Reduced environmental impact and simplified purification. |
| Byproduct Formation | In-depth mechanistic studies of competing reaction pathways. | Enhanced regioselectivity and suppression of side reactions. |
| Starting Materials | Development of synthetic routes from renewable feedstocks. | Increased sustainability of the overall process. |
Discovery of Underexplored Chemical Reactivity and Transformations
The chemical reactivity of this compound is largely dictated by its three key functional groups: the aromatic nitrile, the aliphatic nitrile, and the ether linkage. While the individual reactivity of these groups is well-documented, their interplay within this specific molecular architecture remains a domain of unexplored chemistry.
Future research should venture into the selective transformation of the two distinct nitrile groups. Developing methodologies to differentiate between the aromatic and aliphatic nitriles would open up avenues for creating complex molecular scaffolds. This could involve the use of sterically demanding reagents or catalysts that can discriminate based on the electronic environment of each cyano group.
Furthermore, the potential for intramolecular reactions presents an intriguing challenge. For instance, investigating conditions that could induce cyclization reactions involving the cyanopropoxy chain and the benzonitrile (B105546) ring could lead to the synthesis of novel heterocyclic compounds. Computational studies using Density Functional Theory (DFT) could be employed to predict the feasibility and regioselectivity of such transformations, guiding experimental efforts. mdpi.com
The reactivity of the methoxy-substituted benzene (B151609) ring towards electrophilic aromatic substitution also warrants further investigation. The directing effects of the cyanopropoxy and nitrile substituents could lead to interesting and potentially novel substitution patterns, providing access to a wider range of functionalized derivatives.
Integration of Advanced Automation and Artificial Intelligence in Synthesis and Analysis
The synthesis and analysis of this compound and its derivatives can be significantly accelerated through the adoption of advanced automation and artificial intelligence (AI). A significant challenge in chemical synthesis is the time-consuming process of reaction optimization. nih.gov
Future research will likely involve the use of robotic platforms for high-throughput screening of reaction conditions. drugtargetreview.comnih.gov These automated systems can systematically vary parameters such as catalyst, solvent, temperature, and reactant ratios, enabling the rapid identification of optimal synthetic protocols. whiterose.ac.ukresearchgate.net The integration of in-line analytical techniques, such as HPLC and NMR, would provide real-time data for process monitoring and control.
AI and machine learning algorithms can play a pivotal role in predicting reaction outcomes and suggesting novel synthetic pathways. beilstein-journals.org By training models on large datasets of chemical reactions, it is possible to develop predictive tools that can guide the experimental design process. nih.gov For instance, a machine learning model could be developed to predict the yield of the Williamson ether synthesis for a range of substituted phenols and alkyl halides, thereby facilitating the rapid optimization of the synthesis of this compound. researchgate.net Reinforcement learning, in particular, has shown promise in optimizing chemical reactions with fewer experiments. nih.gov
The challenges in this area include the need for large, high-quality datasets for training machine learning models and the development of robust and versatile robotic platforms capable of performing a wide range of chemical transformations. chemrxiv.org
Exploration of Sustainable and Green Chemistry Methodologies in Production and Application
The principles of green chemistry offer a framework for developing more environmentally benign methods for the production and application of this compound. A major challenge in the chemical industry is the reduction of waste and the use of hazardous substances.
Future research should focus on developing synthetic routes that utilize renewable starting materials. For instance, deriving the vanillin-like core of the molecule from lignin, a byproduct of the paper industry, would represent a significant step towards a more sustainable synthesis. chemeurope.com
The use of green solvents, such as ionic liquids or supercritical fluids, is another important area of investigation. researchgate.netrsc.org These alternative reaction media can offer advantages in terms of reduced volatility, and in some cases, enhanced reactivity and selectivity. The development of catalytic systems that are recyclable and can operate in aqueous media is also a key objective.
Biocatalysis presents a promising green alternative to traditional chemical synthesis. chemistryviews.org The use of enzymes, such as nitrile hydratases or aldoxime dehydratases, could offer highly selective and environmentally friendly routes to nitrile-containing compounds. nih.govmdpi.comnih.gov Research into engineering enzymes with tailored substrate specificities for the synthesis of this compound is a challenging but potentially rewarding endeavor. chemeurope.com
Life cycle assessment (LCA) will be a crucial tool for evaluating the environmental impact of different synthetic routes. cetjournal.itcetjournal.it By analyzing the entire lifecycle of the compound, from raw material extraction to final disposal, LCA can help identify the most sustainable production methods. mdpi.com
The following table outlines potential green chemistry approaches for this compound:
| Green Chemistry Principle | Future Research Direction | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from lignin-derived platform chemicals. | Reduced reliance on fossil fuels. |
| Safer Solvents and Auxiliaries | Exploration of ionic liquids, supercritical fluids, and aqueous reaction media. | Minimized environmental pollution and improved worker safety. |
| Catalysis | Development of recyclable catalysts and biocatalytic methods. | Increased process efficiency and reduced waste. |
| Design for Energy Efficiency | Microwave-assisted synthesis and flow chemistry. | Reduced energy consumption and faster reaction times. |
Identification of Novel Applications in Emerging Chemical Technologies
The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications in emerging chemical technologies. A key challenge is to identify and develop these potential applications.
The presence of two nitrile groups and a polar ether linkage suggests that this compound could have interesting properties for materials science. Benzonitrile derivatives have been investigated for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). rsc.orgbohrium.comrsc.orgresearchgate.net The electronic properties of this compound could be tuned through chemical modification to develop novel materials with tailored optoelectronic properties. The terminal cyano group also offers a potential coordination site for transition metals, which could lead to the development of new catalysts or materials with interesting magnetic or photophysical properties. nih.gov
In the field of medicinal chemistry, the benzonitrile scaffold is a common feature in many biologically active molecules. The cyanopropoxy side chain could be further functionalized to create a library of compounds for screening against various biological targets. The nitrile groups can also serve as precursors for other functional groups, such as amines or carboxylic acids, further expanding the molecular diversity that can be accessed from this starting material. google.com
The exploration of this compound as a building block in the synthesis of complex organic molecules, such as natural products or macrocycles, is another promising avenue for future research. Its bifunctional nature, with two reactive nitrile groups, could be exploited in polymerization reactions to create novel polymers with unique properties.
Q & A
Q. What synthetic strategies are effective for preparing 4-(3-Cyanopropoxy)-3-methoxybenzonitrile?
- Methodological Answer : A two-step approach is commonly employed:
Bromination : Introduce a bromine atom at the para position of 3-methoxybenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
Nucleophilic Substitution : React the brominated intermediate (4-bromo-3-methoxybenzonitrile) with 3-cyanopropanol in the presence of a base (e.g., K₂CO₃) to form the propoxy linkage. Solvent selection (e.g., DMF or acetone) and temperature (80–100°C) are critical for yield optimization .
Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and ether (C-O-C) absorption at 1250–1050 cm⁻¹ .
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and cyanopropoxy chain protons (δ 1.8–2.5 ppm). Aromatic protons show splitting patterns consistent with substitution .
- UV-Vis : Assess π→π* transitions in the aromatic system (λmax ~270–300 nm) for purity analysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Fukui Indices : Calculate using DFT (e.g., B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. The nitrile and methoxy groups influence electron density distribution .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings. The para position to the nitrile is typically reactive .
- Validation : Compare computational results with experimental yields using model reactions (e.g., coupling with phenylboronic acid) .
Q. How to resolve contradictions between experimental and computational data on the compound’s electronic properties?
- Methodological Answer :
- ELF/LOL Analysis : Electron Localization Function (ELF) and Localized Orbital Locator (LOL) plots clarify electron delocalization in the aromatic ring, addressing discrepancies in charge transfer predictions .
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to align computed dipole moments with experimental dielectric measurements .
- Benchmarking : Cross-validate with X-ray crystallography (if available) to refine computational parameters .
Q. What strategies optimize the compound’s application in materials science (e.g., organic semiconductors)?
- Methodological Answer :
- Crystallinity Studies : Use DSC and XRD to assess thermal stability and packing efficiency. The cyanopropoxy chain may enhance solubility without disrupting π-π stacking .
- Charge Transport : Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices. Compare with derivatives lacking the cyanopropoxy group .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution to modulate bandgap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
